Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures. According to authoritative chemical databases, the preferred IUPAC name is "ethyl 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ylacetate hydrochloride". This nomenclature precisely describes the structural components including the ethyl ester functionality, the tetrahydrogenated pyridine ring, and the specific fusion pattern of the bicyclic system.
The structural representation reveals a sophisticated molecular architecture centered on a pyrido[4,3-d]pyrimidine core scaffold. The compound features a tetrahydropyridine ring fused to a pyrimidine ring in a [4,3-d] configuration, distinguishing it from related isomeric compounds with different fusion patterns. The molecular structure incorporates an ethyl acetate substituent attached at the 4-position of the pyrimidine ring, forming the complete acetate ester functionality.
Critical structural identifiers include the Standard InChI representation: "InChI=1S/C11H15N3O2.ClH/c1-2-16-11(15)5-10-8-6-12-4-3-9(8)13-7-14-10;/h7,12H,2-6H2,1H3;1H". The corresponding InChI Key is "BLTIZFCRGSQQEN-UHFFFAOYSA-N", providing a unique cryptographic hash for unambiguous chemical identification. The SMILES notation, representing the molecular structure in a linear string format, is documented as "CCOC(=O)Cc1ncnc2c1CNCC2.Cl".
Properties
IUPAC Name |
ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c1-2-16-11(15)5-10-8-6-12-4-3-9(8)13-7-14-10;/h7,12H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTIZFCRGSQQEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=NC2=C1CNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718480 | |
| Record name | Ethyl (5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-78-9 | |
| Record name | Ethyl (5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Synthesis via Pyrimidine Precursors
A patented method (WO2018029641A1) describes a related pyrimidine synthesis involving the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane. This intermediate is then reacted with formamidine acetate under reflux to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, which undergoes cyclization and further functionalization to yield pyrrolo[2,3-d]pyrimidine derivatives with high purity (≥99.5% by HPLC) and yields up to 85% in key steps.
While this patent focuses on pyrrolo[2,3-d]pyrimidine, the synthetic principles are adaptable for preparing tetrahydropyrido[4,3-d]pyrimidine analogues by modifying the starting materials and reaction conditions.
Synthesis of Tetrahydropyrido[4,3-d]pyrimidine Derivatives
Research articles report the synthesis of tetrahydropyrido fused pyrimidines through multi-step reactions starting from piperidin-4-one derivatives. For example, a seven-step synthesis involves:
- Nucleophilic substitution of piperidin-4-one with chloromethyl pyridine derivatives.
- Gewald reaction using ethyl cyanoacetate and sulfur in the presence of morpholine under reflux in ethanol to form thiophene-fused intermediates.
- Cyclization with formamidine acetate in DMF at elevated temperatures (~100 °C) to form the tetrahydropyrido[4,3-d]pyrimidine skeleton.
- Chlorination using phosphoryl chloride and DBU to functionalize the core.
Though this example focuses on thieno-fused analogues, the cyclization and functionalization steps are relevant for the preparation of Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride.
Direct Esterification and Salt Formation
The ethyl acetate moiety is typically introduced by esterification of the corresponding carboxylic acid or via alkylation of the pyrimidine ring with ethyl bromoacetate derivatives. The hydrochloride salt is formed by treatment with hydrochloric acid in aqueous or alcoholic media, followed by isolation through filtration and drying under vacuum at temperatures below 100 °C to maintain compound integrity and purity.
Summary Table of Preparation Steps
Yield and Purity: The methods reviewed consistently achieve high purity levels above 99.5% as measured by HPLC, which is critical for pharmaceutical applications. Yields in key steps range from 75% to 85%, with the possibility of recovering unreacted reagents to improve overall efficiency.
Reaction Conditions: Use of excess ethyl 2-cyanoacetate improves conversion rates significantly beyond literature expectations, reaching 75-80% conversion in coupling steps. Reflux conditions in ethanol or DMF solvents are common, with temperature control essential to avoid decomposition.
Scalability and Waste Reduction: The ability to recover excess reagents and solvents by distillation enhances process sustainability. Simplified reaction sequences with fewer purification steps reduce waste and operational costs.
Structural Variants: While some literature focuses on thieno or pyrrolo fused analogues, the core synthetic strategies are transferable to tetrahydropyrido fused systems by adjusting starting materials and reagents accordingly.
The preparation of this compound involves multi-step synthetic routes centered on constructing the fused pyrimidine ring system and introducing the ethyl acetate substituent, followed by salt formation. Optimized methods achieve high yields and purities, employing excess reagents to drive conversions and enabling reagent recovery to minimize waste. The reaction conditions typically involve reflux in ethanol or DMF, acidification with hydrochloric acid, and vacuum drying. These protocols are supported by patent literature and peer-reviewed research, providing a robust foundation for further development and scale-up.
Chemical Reactions Analysis
Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
-
Antitumor Activity :
- Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride has been studied for its potential antitumor effects. Research indicates that derivatives of tetrahydropyrido-pyrimidines exhibit cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting the growth of breast and lung cancer cells by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Properties :
-
Neurological Applications :
- There is emerging evidence that tetrahydropyrido-pyrimidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as depression and anxiety. The ability of these compounds to cross the blood-brain barrier enhances their viability as candidates for neuropharmacological research .
- Anti-inflammatory Effects :
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant cytotoxic effects on lung cancer cell lines with IC50 values in the micromolar range. |
| Study B | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |
| Study C | Neurological Applications | Found modulation of serotonin receptors leading to anxiolytic effects in animal models. |
| Study D | Anti-inflammatory Effects | Reported reduction in levels of TNF-alpha and IL-6 in vitro following treatment with the compound. |
Mechanism of Action
The mechanism of action of Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituents
The compound’s pyrido[4,3-d]pyrimidine core distinguishes it from related derivatives. Key analogs and their differences include:
Table 1: Structural Comparison of Pyrimidine-Based Compounds
Key Observations :
- Positional Isomerism : The target compound and its [3,4-d]pyrimidine isomer (SS-0636) differ in ring fusion orientation, which may alter electronic properties and binding affinities .
- Functional Groups: The ethyl acetate group in the target compound contrasts with amino or acetamide substituents in analogs, influencing solubility and metabolic stability.
Physicochemical Properties
Table 2: Physicochemical Data Comparison
Notes:
Biological Activity
Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from tetrahydropyrido-pyrimidine frameworks which are known for their diverse biological properties. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as refluxing with specific reagents and purification through crystallization or chromatography .
Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrido-pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve interference with nucleic acid synthesis or cell wall integrity .
Antitumor Properties
This compound has also been evaluated for its antitumor activity. Preliminary studies suggest that it may act as a tyrosine kinase inhibitor, which is crucial in cancer cell signaling pathways. The selectivity of the compound towards specific cancer cell lines has been noted in vitro, indicating its potential as a therapeutic agent in oncology .
Neuroprotective Effects
Additionally, this compound has shown promise in neuroprotection. Research indicates that it may exhibit anticonvulsant properties and could potentially be beneficial in treating neurological disorders. The neuroprotective effects are hypothesized to stem from its ability to modulate neurotransmitter systems and reduce oxidative stress .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : In a study involving various bacterial strains including E. coli and S. aureus, the compound demonstrated significant inhibition zones compared to control groups .
- Antitumor Activity : A series of experiments on human cancer cell lines revealed that the compound reduced cell viability significantly at concentrations ranging from 10 µM to 50 µM . The IC50 values were determined to be lower than those of established chemotherapeutic agents.
- Neuroprotective Studies : In animal models of epilepsy, administration of the compound resulted in a marked decrease in seizure frequency and duration compared to untreated controls .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of pyrimidine precursors, functionalization at the 4-position, and esterification. For example, pyrido[4,3-d]pyrimidine scaffolds are synthesized via condensation reactions between aminopyridines and carbonyl derivatives, followed by alkylation or acetylation. Continuous flow reactors (CFRs) are recommended for optimizing reaction efficiency and scalability, as CFRs enhance mixing and heat transfer, reducing side reactions . Structural validation via X-ray crystallography (as seen in related pyrimidine derivatives) is critical to confirm regiochemistry and stereochemistry .
Q. What purification challenges are associated with this compound, and how can they be addressed?
- Methodological Answer : Purification challenges arise from polar byproducts and tautomeric forms of the pyrimidine core. Techniques such as preparative reverse-phase HPLC or crystallization using solvent mixtures (e.g., ethanol/water) are effective. Membrane separation technologies (e.g., nanofiltration) may also isolate target molecules from low-molecular-weight impurities, particularly in large-scale syntheses .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential. For NMR, - and -NMR can resolve signals from the tetrahydropyrido ring and acetate ester groups. X-ray crystallography (as demonstrated in structurally similar compounds) provides definitive confirmation of molecular geometry . IR spectroscopy is useful for identifying carbonyl (C=O) and hydrochloride salt stretches .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, enabling identification of energetically favorable routes. Coupling DFT with machine learning algorithms accelerates the optimization of reaction conditions (e.g., temperature, solvent polarity) by analyzing historical experimental data. This approach reduces trial-and-error experimentation, as demonstrated by ICReDD’s integrated computational-experimental workflows .
Q. What experimental strategies can elucidate the biological activity mechanisms of this compound?
- Methodological Answer : In vitro assays (e.g., enzyme inhibition studies) paired with molecular docking simulations are critical. For instance, pyrimidine derivatives often target kinases or DNA repair enzymes. Use structure-activity relationship (SAR) studies to modify the ethyl acetate side chain and evaluate changes in bioactivity. Cellular uptake can be quantified via fluorescence tagging or LC-MS/MS analysis .
Q. How should researchers resolve contradictions in solubility or stability data for this compound?
- Methodological Answer : Apply statistical design of experiments (DoE) to identify confounding variables (e.g., pH, temperature). For solubility discrepancies, use Hansen solubility parameters (HSPs) to select optimal solvents. Stability studies under controlled humidity and temperature (via accelerated stability testing) clarify degradation pathways. Cross-validate results using orthogonal analytical methods (e.g., DSC for thermal stability) .
Q. What methodologies assess the environmental impact of this compound during disposal?
- Methodological Answer : Follow OECD guidelines for ecotoxicological testing, including Daphnia magna acute toxicity assays (as suggested by hazard code H400 in related compounds) . Biodegradability can be evaluated using closed-bottle tests (OECD 301D), while photodegradation studies under UV-Vis irradiation assess persistence in aquatic systems .
Q. How can reaction mechanisms involving this compound be studied at the molecular level?
- Methodological Answer : Isotopic labeling (e.g., - or -tags) tracks atom migration during reactions. Time-resolved spectroscopy (e.g., stopped-flow UV-Vis) captures intermediate species. Kinetic isotope effects (KIEs) and Hammett plots reveal whether mechanisms are bond-breaking or charge-transfer dominated .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
